N~6~-cyclohexyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrazolo[3,4-d]pyrimidine core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine compounds .
Scientific Research Applications
N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N4-Cyclohexyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine
- Other 4,6-disubstituted pyrimidine derivatives
Uniqueness
What sets N6-CYCLOHEXYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE apart is its unique combination of functional groups and its specific biological activities. The presence of the cyclohexyl and methoxyphenyl groups, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N6O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-N-cyclohexyl-4-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24N6O/c1-25-18-16(12-20-25)17(21-14-9-6-10-15(11-14)26-2)23-19(24-18)22-13-7-4-3-5-8-13/h6,9-13H,3-5,7-8H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
LTZGJTNGWMYMDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NC4CCCCC4 |
Origin of Product |
United States |
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